8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
8-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-4-10-6(7(5)11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVNKFTUVMPALK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Overview
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by the incorporation of a fluorine atom, which enhances its chemical stability and biological activity. Its applications span across medicinal chemistry, biology, and industrial uses.
Medicinal Chemistry Applications
Antimicrobial Activity
One of the most significant applications of 8-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is in the development of antimicrobial agents, particularly against Mycobacterium tuberculosis. Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against various strains of drug-resistant tuberculosis. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.006 μM for certain derivatives, indicating strong potential for therapeutic use against resistant strains .
Anti-tuberculosis Agents
In a study involving the synthesis and screening of imidazo[1,2-a]pyridine derivatives, compounds demonstrated significant potency against both replicating and drug-resistant strains of M. tuberculosis, with some compounds surpassing the efficacy of known clinical candidates . The unique structure of 8-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid allows it to inhibit essential targets within the bacterial cells, making it a candidate for further development as an anti-tuberculosis drug.
Biological Research Applications
Fluorescent Probes
Due to its photophysical properties, 8-fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is being investigated as a fluorescent probe in biological assays. The fluorine atom enhances its fluorescence characteristics, making it suitable for imaging applications in cellular biology . Such probes can be utilized to study cellular processes or track biomolecules within living systems.
Kinase Inhibition
Research has also explored the use of imidazo[1,5-a]pyridine derivatives as inhibitors of Bruton’s tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling. Compounds derived from this scaffold have shown promise in selectively inhibiting BTK activity, which is relevant for treating B-cell malignancies and autoimmune diseases . The structural modifications around the imidazo core influence their binding affinity and selectivity towards BTK.
Industrial Applications
Synthesis Building Blocks
The compound serves as a valuable building block in organic synthesis for creating more complex heterocyclic compounds. Its stability and reactivity make it useful in developing new materials for optoelectronic devices and sensors . The ability to modify its structure allows chemists to tailor properties for specific applications.
Mechanism of Action
The mechanism by which 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to biological targets, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Biological Activity
8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,5-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The presence of a fluorine atom in its structure enhances both its chemical stability and biological efficacy.
The molecular formula of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is CHFNO, with a molecular weight of approximately 195.15 g/mol. The fluorine atom plays a critical role in influencing the compound's interaction with biological targets, enhancing its binding affinity and modulating various biochemical pathways.
The mechanism of action for 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom facilitates the formation of hydrogen bonds, which can lead to significant therapeutic effects. Studies suggest that this compound may act as an inhibitor for certain kinases, contributing to its anticancer properties.
Antimicrobial Properties
Research has indicated that compounds within the imidazo[1,5-a]pyridine family exhibit antimicrobial activity. In vitro studies have demonstrated that 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid shows promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Several studies have explored the anticancer potential of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values indicate significant cytotoxic effects at relatively low concentrations .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 168.78 | Induces apoptosis |
| HepG2 | Varies | Cell cycle arrest |
Anti-Tuberculosis Activity
Recent developments have highlighted the effectiveness of imidazo[1,5-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid exhibits anti-TB activity while maintaining metabolic stability in human liver microsomes .
Study on Anticancer Effects
In a notable study, researchers evaluated the effects of 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid on various cancer cell lines. The findings suggested that the compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This study underscores the compound's potential as a lead candidate for further drug development .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid exhibited a broad spectrum of activity, making it a candidate for developing new antibacterial agents .
Preparation Methods
Reaction Conditions and Optimization
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Catalyst System : Bi(OTf)₃ (5 mol%) and p-TsOH·H₂O (7.5 equiv).
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Solvent : Dichloroethane (DCE) at 150°C under sealed-tube conditions.
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Substrate Scope : Aryl and alkyl nitriles, including acetonitrile and benzonitrile derivatives.
For 8-fluoro derivatives, pre-fluorinated pyridinylmethanol (e.g., 8-fluoro-2-pyridinylmethanol) is essential. The reaction proceeds via benzylic cation formation, followed by nitrile nucleophilic attack and cyclization (Figure 1).
Cross-Dehydrogenative Coupling (CDC) with N-Amino-2-iminopyridines
CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds provide direct access to imidazo[1,5-a]pyridines. Introducing fluorine at the 8-position requires fluorinated N-amino-2-iminopyridine precursors.
Key Parameters (Table 1)
| Entry | Substrate (R) | Dicarbonyl Compound | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 8-Fluoro | Ethyl acetoacetate | AcOH/O₂ | 94 |
| 2 | 8-Fluoro | Acetylacetone | AcOH/O₂ | 88 |
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Conditions : Ethanol, acetic acid (6 equiv), O₂ atmosphere, 130°C.
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Mechanism : Enol addition to the iminopyridine, oxidative dehydrogenation, and cyclization.
This method avoids late-stage fluorination, ensuring regioselectivity at the 8-position.
Post-Synthetic Fluorination Using NFSI
Late-stage fluorination of pre-formed imidazo[1,5-a]pyridine intermediates offers flexibility. N-Fluorobenzenesulfonimide (NFSI) is a preferred fluorinating agent for aromatic C–H bonds.
Fluorination Protocol (Table 2)
| Entry | Substrate | Fluorinating Agent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | 8-Bromo derivative | NFSI | NaH | 75 |
| 2 | 8-Chloro derivative | Selectfluor® | K₂CO₃ | 62 |
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Limitation : Competing side reactions at electron-rich positions may reduce yields.
Halogen Exchange Reactions
Halogen exchange (e.g., Cl → F) using metal fluorides provides an alternative route. This method is effective for substrates with halogen atoms at the 8-position.
Representative Example
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Substrate : 8-Chloro-imidazo[1,5-a]pyridine-1-carboxylic acid.
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Reagent : KF/18-crown-6.
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Conditions : DMSO, 150°C, 24 h.
Comparative Analysis of Methods (Table 3)
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Ritter-Type Reaction | High yields, broad substrate scope | Requires fluorinated precursors | 72–95 |
| CDC | Direct, one-pot synthesis | Sensitivity to O₂ pressure | 88–94 |
| Cyclocondensation | Utilizes stable nitroalkanes | Harsh acidic conditions | 60–68 |
| Post-Synthetic Fluorination | Flexibility in timing | Risk of over-fluorination | 62–75 |
| Halogen Exchange | Simple reagent system | Low yields, long reaction times | 58 |
Q & A
Q. What are the common synthetic routes for 8-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid?
The compound is typically synthesized via multicomponent reactions. For example, a one-pot method involves reacting 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with aryl aldehydes and Meldrum’s acid in water, catalyzed by piperidine at room temperature. This approach yields derivatives with moderate to high efficiency (66–99% yields) and avoids harsh conditions . Fluorination is often introduced via precursors like 3-fluoro-5-hydroxypyridine or through post-synthetic modifications using reagents like potassium persulfate or hydrogen fluoride-pyridine .
Q. How can the fluorination position and purity of the compound be confirmed experimentally?
Fluorine substitution is verified using ¹H NMR and ¹³C NMR spectroscopy. For instance, the fluorine atom at the 8-position induces distinct chemical shifts in adjacent protons (e.g., δ 7.70 ppm for coupling with fluorine in imidazo[1,2-a]pyridine derivatives) . Purity is assessed via HPLC (≥98% purity standards) and mass spectrometry (e.g., ES-MS [M+H]+: 274.0 for intermediates) .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- IR spectroscopy to identify carbonyl (C=O) stretches (~1720 cm⁻¹) and aromatic C-F bonds (~1100 cm⁻¹) .
- X-ray crystallography for resolving crystal structures, particularly for verifying regioselectivity in fused imidazo-pyridine systems .
- Thermogravimetric analysis (TGA) to assess thermal stability, with decomposition temperatures often exceeding 200°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields or byproduct formation?
Contradictions in reported yields (e.g., 66% vs. 99%) often arise from solvent choice, catalyst loading, or temperature. For example:
- Solvent optimization : Replacing ethanol with water improved yields in one-pot syntheses due to enhanced solubility of intermediates .
- Catalyst screening : Piperidine (0.3 mmol) outperformed other bases like triethylamine in suppressing side reactions during cyclization .
- Temperature control : Microwave-assisted reactions (100°C, 18 hours) reduced reaction times and minimized decomposition compared to conventional heating .
Q. How can researchers resolve contradictions in reported biological activities of fluorinated imidazo-pyridines?
Discrepancies in bioactivity data (e.g., IC₅₀ values) may stem from structural analogs or impurities. To address this:
- Comparative assays : Test the compound alongside structurally related derivatives (e.g., 6-((5-fluoropyridin-3-yl)oxy) analogs) under identical conditions .
- Impurity profiling : Use LC-MS to identify and quantify byproducts like 7-fluoro-4-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, which may interfere with activity .
- Docking studies : Computational modeling (e.g., molecular docking with mGlu5 receptors) can clarify structure-activity relationships (SARs) .
Q. What mechanistic insights explain the role of fluorine in modulating reactivity or biological interactions?
Fluorine’s electron-withdrawing effects enhance:
- Metabolic stability : The C-F bond resists oxidative degradation in hepatic microsomal assays, improving pharmacokinetic profiles .
- Binding affinity : Fluorine participates in halogen bonding with target proteins (e.g., tubulin polymerization inhibitors), as shown in crystallographic studies .
- Solubility : Fluorination increases logP values (~1.12–1.5), balancing lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .
Data Contradiction Analysis
Q. Why do different studies report conflicting regioselectivity in fluorinated imidazo-pyridine synthesis?
Regioselectivity discrepancies often arise from divergent reaction mechanisms. For example:
- Electrophilic vs. nucleophilic pathways : Fluorine introduction via Sandmeyer reactions (NaNO₂/HF-pyridine) favors C-8 substitution, while SNAr reactions with 3-fluoro-5-hydroxypyridine target C-5 .
- Microwave vs. conventional heating : Microwave conditions promote kinetic control, favoring less thermodynamically stable isomers .
Methodological Recommendations
- Synthetic troubleshooting : Always validate intermediates (e.g., 3-bromo-5-fluoropyridin-2-amine) via ²D NMR (COSY, HSQC) to confirm regiochemistry .
- Biological assays : Use standardized protocols (e.g., Plasmodium falciparum 3D7 strain for antimalarial testing) to ensure reproducibility across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
